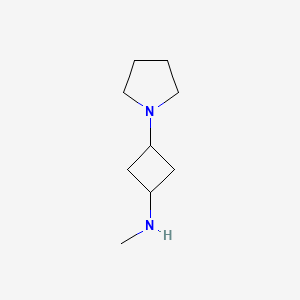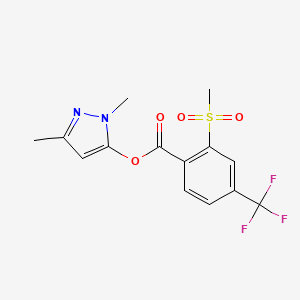
(Z)-N'-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is a synthetic organic compound that features a unique azetidine ring structure Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics . It also shows potential as an enzyme inhibitor, targeting specific biological pathways.
Medicine
In medicine, (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is being investigated for its potential to treat various diseases, including bacterial infections and cancer . Its ability to inhibit specific enzymes makes it a promising therapeutic agent.
Industry
Industrially, this compound can be used in the production of polymers and materials with unique properties. Its azetidine ring structure imparts stability and rigidity, making it useful in high-performance materials.
Wirkmechanismus
The mechanism of action of (Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinone: Known for its antimicrobial and enzyme inhibitory activities.
3-Methoxyazetidine: Shares the azetidine ring but lacks the hydroxy and acetimidamide functional groups.
N-Hydroxyacetimidamide: Contains the hydroxy and acetimidamide groups but lacks the azetidine ring.
Uniqueness
(Z)-N’-hydroxy-2-(3-methoxyazetidin-1-yl)acetimidamide is unique due to the combination of the azetidine ring with hydroxy and acetimidamide functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H13N3O2 |
|---|---|
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
N'-hydroxy-2-(3-methoxyazetidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c1-11-5-2-9(3-5)4-6(7)8-10/h5,10H,2-4H2,1H3,(H2,7,8) |
InChI-Schlüssel |
FEUMLKGGAICEFL-UHFFFAOYSA-N |
Isomerische SMILES |
COC1CN(C1)C/C(=N/O)/N |
Kanonische SMILES |
COC1CN(C1)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


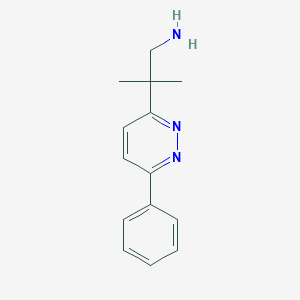

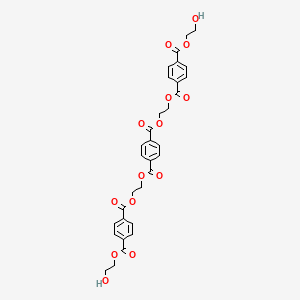
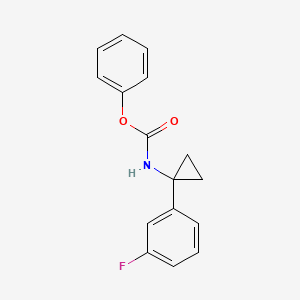

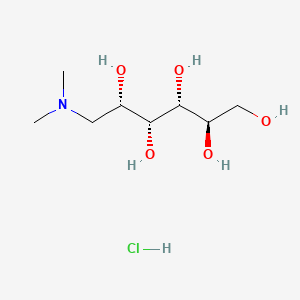
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
![2-amino-9-[(2R,3R,4R,5R)-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13435674.png)
![methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate](/img/structure/B13435679.png)
![2-[3-methyl-2-methylidene-4-(2,2,2-trifluoroethoxy)pyridin-1-yl]-1H-benzimidazole](/img/structure/B13435680.png)
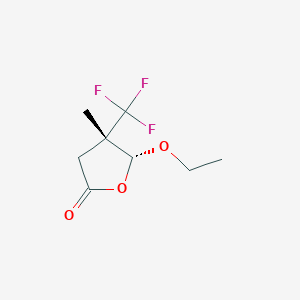
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylnitrous amide](/img/structure/B13435686.png)
